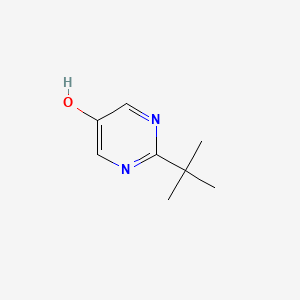

2-Tert-butylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(11)5-10-7/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARZKOYAUVCWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072927 | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85929-96-0 | |

| Record name | 2-(1,1-Dimethylethyl)-5-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85929-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085929960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Tert-butylpyrimidin-5-ol: Properties, Synthesis, and Applications in Drug Discovery

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents. The introduction of various substituents onto this heterocyclic ring system allows for the fine-tuning of physicochemical and pharmacological properties. 2-Tert-butylpyrimidin-5-ol is an intriguing building block that combines the steric bulk of a tert-butyl group with the versatile reactivity of a hydroxypyrimidine. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties, synthesis, and potential applications of this valuable, yet not extensively documented, chemical entity. By synthesizing available data with established chemical principles, we present a technical overview to facilitate its use in the design and development of novel therapeutics.

Physicochemical Properties: A Blend of Lipophilicity and Polarity

| Property | Value | Source/Method |

| IUPAC Name | 2-tert-butylpyrimidin-5-ol | PubChem[1] |

| CAS Number | 85929-96-0 | PubChem[1] |

| Molecular Formula | C₈H₁₂N₂O | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from similar hydroxypyrimidines[2] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 150-180 °C. | |

| Boiling Point | Not determined. Likely to decompose at higher temperatures. | |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. | |

| pKa | Not experimentally determined. Predicted to have a pKa around 8-9 for the hydroxyl group and a lower pKa for the protonated pyrimidine nitrogen. | |

| LogP (XLogP3-AA) | 1.6 | PubChem (computed)[1] |

Expert Insights: The computed LogP value of 1.6 suggests that 2-tert-butylpyrimidin-5-ol possesses a moderate degree of lipophilicity, a desirable trait for drug candidates as it influences membrane permeability. The presence of the hydroxyl group and the pyrimidine nitrogens also imparts some polar character, suggesting a balance that could be advantageous for bioavailability. The prediction of a crystalline solid state is based on the properties of similar small heterocyclic molecules.

Synthesis and Purification: A Practical Approach

A key route for the synthesis of 2-tert-butylpyrimidin-5-ol involves the hydrolysis of a 2-tert-butyl-5-halopyrimidine precursor. A patented method highlights a robust procedure for this transformation.[3]

Synthetic Workflow

Caption: Synthetic workflow for 2-tert-butylpyrimidin-5-ol.

Detailed Experimental Protocol

This protocol is adapted from the principles outlined in patent EP0117883B1.[3]

Materials:

-

2-tert-butyl-5-bromopyrimidine (or 2-tert-butyl-5-chloropyrimidine)

-

Sodium methoxide

-

Methanol (anhydrous)

-

Elemental sulfur (catalyst)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr bomb), combine 2-tert-butyl-5-bromopyrimidine, a molar excess of sodium methoxide, and a catalytic amount of elemental sulfur (approximately 2.5-7.5 mole percent).

-

Solvent Addition: Add anhydrous methanol as the solvent.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 160-180°C. Maintain this temperature with stirring for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with hydrochloric acid.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by acid-base extraction or recrystallization from a suitable solvent system to yield pure 2-tert-butylpyrimidin-5-ol.

-

Causality Behind Experimental Choices:

-

High Temperature: The hydrolysis of the halo-pyrimidine is often sluggish, and high temperatures are necessary to drive the reaction to completion.[3]

-

Catalyst: The use of elemental sulfur as a catalyst has been shown to improve the yield and purity of the desired product by minimizing the formation of byproducts.[3]

-

Anhydrous Conditions: While the overall reaction is a hydrolysis, using an anhydrous solvent initially with sodium methoxide prevents premature decomposition of the reagent and allows for a more controlled reaction.

Chemical Reactivity and Tautomerism

The reactivity of 2-tert-butylpyrimidin-5-ol is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing pyrimidine ring, as well as the steric hindrance from the tert-butyl group.

Tautomerism

Hydroxypyrimidines can exist in tautomeric forms. For 2-tert-butylpyrimidin-5-ol, the keto-enol tautomerism is a key consideration.

Caption: Keto-enol tautomerism of 2-tert-butylpyrimidin-5-ol.

The equilibrium between these forms is influenced by the solvent and pH. In many cases, the hydroxyl form is favored, but the keto form can participate in certain reactions.

Key Reactions

-

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated under basic conditions to introduce a variety of functional groups, making it a versatile handle for library synthesis.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient; however, the strongly activating hydroxyl group can direct electrophilic substitution to the C4 and C6 positions. The steric bulk of the tert-butyl group will likely favor substitution at the C6 position.

-

Nucleophilic Aromatic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a triflate), enabling nucleophilic substitution at the C5 position.

Characterization and Analytical Protocols

A comprehensive characterization of 2-tert-butylpyrimidin-5-ol is essential to confirm its identity and purity.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons around 1.3-1.5 ppm. The aromatic protons on the pyrimidine ring will appear as singlets or doublets in the downfield region (typically 7.0-9.0 ppm), with their exact chemical shifts and coupling constants depending on the tautomeric form and solvent. The hydroxyl proton will be a broad singlet, and its chemical shift will be highly dependent on the concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the quaternary and methyl carbons of the tert-butyl group (around 30-40 ppm and 25-30 ppm, respectively). The pyrimidine ring carbons will resonate in the aromatic region (typically 120-170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the tert-butyl group will be observed around 2960 cm⁻¹. The spectrum will also show characteristic C=C and C=N stretching vibrations for the pyrimidine ring in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (152.19 g/mol ). A prominent fragment ion corresponding to the loss of a methyl group from the tert-butyl cation is also expected.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase would be a mixture of a polar and a nonpolar organic solvent, such as ethyl acetate and hexanes.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis and for purification. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a small amount of acid (e.g., formic acid or TFA) to improve peak shape, would be a suitable starting point.

Applications in Drug Discovery and Development

The 2-tert-butylpyrimidin-5-ol scaffold is a promising starting point for the development of new therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

The tert-butyl group can serve several purposes in drug design:

-

Increased Lipophilicity: As mentioned, it enhances membrane permeability.

-

Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Steric Shielding: It can be used to block or modulate interactions with biological targets.

The hydroxyl group provides a convenient point for modification, allowing for the exploration of structure-activity relationships (SAR) by introducing different substituents. This makes 2-tert-butylpyrimidin-5-ol an attractive building block for the synthesis of compound libraries for high-throughput screening.

Conclusion: A Building Block with Significant Potential

2-Tert-butylpyrimidin-5-ol represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a sterically demanding tert-butyl group and a reactive hydroxypyrimidine core offers a wealth of opportunities for the design of novel bioactive molecules. While a comprehensive set of experimental data is still emerging, this guide provides a solid foundation of its known and predicted properties, a practical synthetic route, and an overview of its potential applications. As the demand for novel chemical matter in drug development continues to grow, scaffolds like 2-tert-butylpyrimidin-5-ol are poised to play an increasingly important role in the quest for new and effective therapies.

References

-

PubChem. 2-tert-Butylpyridine. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. [Link]

-

MDPI. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. [Link]

-

PubMed. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. [Link]

-

Supporting Information for a relevant study. [Link]

-

PubChem. 5-Pyrimidinol, 2-(1,1-dimethylethyl)-. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.

-

Semantic Scholar. 2,4-Di-tert-butil-5,6-dialkylpyrimidines: easily prepared alternative to non-nucleophilic hindered bases. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Novartis OAK. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. [Link]

-

Advanced Organic Chemistry. 13C NMR spectrum of 2-iodo-2-methylpropane. [Link]

-

Organic Syntheses Procedure. Organic Syntheses Procedure. [Link]

-

PubChem. 2,6-Di-tert-butylpyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. [Link]

-

NIST WebBook. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. [Link]

-

Chegg.com. Solved Assign the peaks in the ?1H NMR spectrum of. [Link]

-

Experiment 1 - Melting Points. [Link]

-

Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-iodo-2-methylpropane. [Link]

-

MDPI. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

PubChem. 2(1H)-Pyrimidinone. National Center for Biotechnology Information. [Link]

-

ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

Sources

An In-depth Technical Guide to 2-Tert-butylpyrimidin-5-ol (CAS: 85929-96-0) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-butylpyrimidin-5-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

2-Tert-butylpyrimidin-5-ol, with the CAS number 85929-96-0, is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The strategic placement of a bulky tert-butyl group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring suggests that this molecule could offer unique steric and electronic properties, making it an intriguing candidate for targeted drug design. The tert-butyl group can enhance metabolic stability and lipophilicity, which are often desirable characteristics in drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| IUPAC Name | 2-tert-butylpyrimidin-5-ol | PubChem[1] |

| CAS Number | 85929-96-0 | PubChem[1] |

| SMILES | CC(C)(C)C1=NC=C(C=N1)O | PubChem[1] |

| InChI | InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(11)5-10-7/h4-5,11H,1-3H3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 46 Ų | PubChem[1] |

| XLogP3-AA | 1.6 | PubChem[1] |

These computed properties suggest that 2-tert-butylpyrimidin-5-ol possesses drug-like characteristics, including a relatively low molecular weight and a balanced lipophilicity, which are favorable for oral bioavailability.

Synthesis and Manufacturing

A robust and scalable synthesis is paramount for the successful development of any pharmaceutical compound. A patented method for the preparation of 2-tert-butylpyrimidin-5-ol involves the hydrolysis of a 2-tert-butyl-5-halopyrimidine precursor.

Synthetic Pathway

The synthesis can be logically broken down into two main stages: the preparation of the halo-pyrimidine intermediate and its subsequent hydrolysis to yield the final product.

Caption: Potential mechanism of kinase inhibition.

Anticancer Applications

Given the role of kinases in cell proliferation and survival, inhibitors of these enzymes are a major class of anticancer drugs. The 2,5-disubstituted pyrimidine scaffold has been explored for its potential to bind to proteins like gankyrin, which is overexpressed in some cancers and plays a role in cell cycle progression and tumor development. This suggests that 2-tert-butylpyrimidin-5-ol could serve as a starting point for the development of novel anticancer agents.

Other Potential Therapeutic Areas

The versatility of the pyrimidine core means that derivatives could be explored for a wide range of therapeutic applications, including as antiviral, antibacterial, and anti-inflammatory agents. The specific substitutions on 2-tert-butylpyrimidin-5-ol may confer novel activities in these areas, warranting further investigation through biological screening.

Conclusion and Future Directions

2-Tert-butylpyrimidin-5-ol is a synthetically accessible compound with favorable physicochemical properties for drug development. While direct biological data is currently limited, its structural features, particularly the 2,5-disubstituted pyrimidine core, strongly suggest its potential as a valuable building block in medicinal chemistry.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broad panel of biological targets, including a diverse set of kinases and cancer cell lines, to identify its primary pharmacological profile.

-

Structural Biology: Co-crystallization studies with identified protein targets to elucidate the molecular basis of its activity and guide further structure-activity relationship (SAR) studies.

-

Analog Synthesis: The synthesis and evaluation of a library of analogs with modifications at the tert-butyl and hydroxyl groups to optimize potency, selectivity, and ADME properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of 2-tert-butylpyrimidin-5-ol and its potential to contribute to the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). 2-tert-butylpyrimidin-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.

- Google Patents. (n.d.). EP0117883A1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.

Sources

Predicted ¹H and ¹³C NMR spectra for 2-tert-butylpyrimidin-5-ol

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-tert-butylpyrimidin-5-ol

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule.[1][2][3] This guide offers a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for 2-tert-butylpyrimidin-5-ol, a substituted hydroxypyrimidine. Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the backbone of nucleobases in DNA and RNA.[4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of predicted values, instead providing a framework for understanding the underlying principles that govern the spectral output. We will explore the influence of substituent effects, the critical role of tautomerism, and the computational methodologies used to generate high-fidelity spectral predictions.

Methodology: A Self-Validating Predictive Protocol

The spectral predictions presented herein were generated using a multi-algorithmic approach, leveraging the strengths of both database-driven and first-principles calculation methods. This ensures a self-validating system where predictions are not reliant on a single computational model.

Experimental Protocol: NMR Spectra Prediction

-

Structure Input : The canonical SMILES representation of 2-tert-butylpyrimidin-5-ol (CC(C)(C)C1=NC=C(C=N1)O) was obtained from the PubChem database and used as the initial input.[5]

-

Tautomer Analysis : A preliminary analysis of potential tautomeric forms was conducted, considering the keto-enol equilibrium common in hydroxypyrimidines.[6] The relative stability of the hydroxyl and keto forms was assessed to determine the most probable dominant species in a typical NMR solvent.

-

Prediction Engine Selection : A combination of prediction engines was employed:

-

Database-driven (HOSE Code) Algorithm : Utilizes extensive spectral libraries (e.g., ACD/Labs, Mnova) to find fragments with similar chemical environments, offering high accuracy for common structural motifs.[7][8]

-

Neural Network Algorithm : Employs machine learning models trained on vast datasets of experimental spectra, providing robust predictions even for novel structures.[9][10]

-

-

Parameter Definition : Predictions were simulated for a standard NMR experiment, assuming a spectrometer frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, with Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent. DMSO-d₆ was chosen for its ability to solubilize a wide range of compounds and its characteristic solvent effects, which are accounted for in advanced prediction models.[11]

-

Data Aggregation and Analysis : The outputs from the different algorithms were compared and aggregated. The final predicted values represent a consensus, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Core Logic: Structural and Electronic Considerations

To interpret the predicted spectra, one must first analyze the molecule's structure and the electronic interplay of its components.

The Critical Role of Tautomerism

Hydroxypyrimidines, particularly those with hydroxyl groups at positions analogous to the 2, 4, or 5 positions, can exist in equilibrium with their corresponding keto tautomers (pyrimidinones).[12] This is conceptually similar to the well-studied hydroxypyridine-pyridone tautomerism.[13] For 2-tert-butylpyrimidin-5-ol, the equilibrium is between the enol form (the named compound) and the keto form (2-tert-butylpyrimidin-5(2H)-one).

In most solvents, the keto form of similar 4-hydroxypyrimidines is often favored due to the formation of a stable amide-like system.[6][12] The presence and ratio of these tautomers would dramatically alter the NMR spectrum. For this predictive guide, we will focus on the hydroxyl (enol) form , which is explicitly named, while acknowledging that an experimental spectrum may show evidence of the keto tautomer depending on the solvent and temperature. The hydroxyl proton's exchangeability and the precise chemical shifts of the ring protons and carbons are key indicators of this equilibrium.

Substituent Effects

The chemical shifts in 2-tert-butylpyrimidin-5-ol are governed by a combination of electronic effects:

-

Pyrimidine Ring : The two nitrogen atoms are electronegative and exert an electron-withdrawing (inductive) effect, which generally deshields the ring protons and carbons, shifting them downfield.

-

tert-Butyl Group : This bulky alkyl group is a weak electron-donating group. Its most significant impact is steric, but its electronic effect slightly shields adjacent nuclei. The nine equivalent protons of the tert-butyl group will produce a characteristically intense singlet in the ¹H NMR spectrum.[14]

-

Hydroxyl Group (-OH) : The oxygen atom is strongly electron-withdrawing inductively but is a powerful electron-donating group through resonance (mesomeric effect) by donating a lone pair into the aromatic system. This resonance effect typically causes significant shielding (upfield shift) of the ortho and para positions.[15]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of 2-tert-butylpyrimidin-5-ol is expected to show four distinct signals.

Data Presentation: Predicted ¹H NMR Parameters

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| H-tBu | ~1.35 | Singlet (s) | N/A | 9H | C(CH₃)₃ | Nine equivalent protons on the tert-butyl group. No adjacent protons to couple with, resulting in a sharp singlet.[14] |

| H-4 | ~8.45 | Doublet (d) | ~2.5 | 1H | Pyrimidine C4-H | This proton is ortho to a ring nitrogen and meta to the other, leading to significant deshielding. It is coupled to H-6. |

| H-6 | ~8.40 | Doublet (d) | ~2.5 | 1H | Pyrimidine C6-H | Similar to H-4, this proton is deshielded by the adjacent nitrogen. It is coupled to H-4. |

| OH | ~9.5 - 10.5 | Broad Singlet (br s) | N/A | 1H | C5-OH | The chemical shift of a phenolic proton is highly variable and dependent on concentration, temperature, and solvent due to hydrogen bonding. In DMSO, it is expected to be a broad, downfield signal. |

Note: The chemical shifts for H-4 and H-6 are very similar due to the symmetrical electronic influence of the nitrogens and the hydroxyl group. Their exact assignment would require 2D NMR experiments like NOESY.

Predicted ¹³C NMR Spectrum: A Detailed Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six chemically distinct carbon environments.

Data Presentation: Predicted ¹³C NMR Parameters

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-Me | ~29.5 | C(C H₃)₃ | The methyl carbons of the tert-butyl group, appearing in the typical aliphatic region.[14] |

| C-q | ~38.0 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. Its shift is slightly downfield due to the substitution. |

| C-5 | ~148.0 | C -OH | This carbon is directly attached to the electronegative oxygen, causing a strong deshielding effect and a significant downfield shift. |

| C-4 | ~150.0 | Pyrimidine C4 | Deshielded by the adjacent nitrogen (N3) and the resonance effect of the hydroxyl group. |

| C-6 | ~150.5 | Pyrimidine C6 | Similar to C-4, this carbon is strongly deshielded by the adjacent nitrogen (N1). |

| C-2 | ~170.0 | Pyrimidine C2 | This carbon is situated between two electronegative nitrogen atoms and is also attached to the tert-butyl group, making it the most deshielded carbon in the molecule. |

Visualization: Molecular Structure and Atom Numbering

A clear visual representation is essential for correlating the predicted spectral data with the molecular structure. The following diagram illustrates the structure of 2-tert-butylpyrimidin-5-ol with the proposed atom numbering scheme used in this guide.

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. byjus.com [byjus.com]

- 4. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 5. 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | C8H12N2O | CID 163499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Visualizer loader [nmrdb.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. chemtube3d.com [chemtube3d.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Tert-butylpyrimidin-5-ol: A Strategic Building Block for Modern Medicinal Chemistry

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous clinically vital therapeutics.[1][2] Its prevalence is a direct result of its unique physicochemical properties and its capacity to engage in specific, high-affinity interactions with a wide array of biological targets. This guide delves into the strategic application of a particularly valuable derivative: 2-tert-butylpyrimidin-5-ol. We will explore the distinct advantages conferred by its constituent parts—the pyrimidine core, the sterically influential 2-tert-butyl group, and the synthetically versatile 5-hydroxyl moiety. This document serves as a technical resource for researchers in drug discovery, providing field-proven synthetic protocols, discussing the rationale behind its use in lead optimization, and illustrating its potential to unlock challenging therapeutic targets.

The Strategic Value of the 2-Tert-butylpyrimidin-5-ol Scaffold

The utility of this building block stems from the synergistic interplay of its three key features:

-

The Pyrimidine Core: As a privileged heterocyclic motif, the pyrimidine ring is well-tolerated by biological systems. Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring ligands into the active sites of enzymes, particularly kinases.[1][3]

-

The 5-Hydroxyl Group: This functional group is the primary anchor for synthetic diversification. It serves as a versatile handle for introducing a wide range of substituents through well-established chemical transformations. This allows for systematic exploration of the structure-activity relationship (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.

-

The 2-tert-Butyl Group: This bulky, lipophilic group is far more than a simple steric shield. Its inclusion is a deliberate design choice to:

-

Enhance Potency: The tert-butyl group can occupy deep hydrophobic pockets within a target's active site, increasing binding affinity.[4]

-

Improve Metabolic Stability: By sterically hindering adjacent sites prone to metabolism by cytochrome P450 (CYP) enzymes, the tert-butyl group can significantly increase a compound's half-life.[5]

-

Modulate Selectivity: The defined size and shape of the group can enforce specific binding conformations, leading to improved selectivity against off-target proteins.[5]

-

Physicochemical and Drug-like Properties

A molecule's potential as a drug candidate is governed by its physicochemical properties. The computed properties of 2-tert-butylpyrimidin-5-ol provide a strong starting point for drug design campaigns.

| Property | Value | Implication in Drug Discovery |

| Molecular Weight | 152.19 g/mol | Excellent starting point, well within the "Rule of Five" guidelines for oral bioavailability. |

| XLogP3-AA | 1.6 | Indicates moderate lipophilicity, balancing solubility with membrane permeability. |

| Hydrogen Bond Donors | 1 | The hydroxyl group allows for a key hydrogen bond donation to a target protein. |

| Hydrogen Bond Acceptors | 3 | The two pyrimidine nitrogens and the hydroxyl oxygen can accept hydrogen bonds, providing multiple points for target interaction. |

| Topological Polar Surface Area | 46 Ų | Suggests good potential for cell permeability and oral absorption. |

Table 1: Computed Physicochemical Properties of 2-tert-butylpyrimidin-5-ol.

Synthesis of the Core Building Block

A robust and scalable synthesis is paramount for any building block intended for extensive use in medicinal chemistry. A reliable two-step process involves the chlorination of a pyrimidine precursor followed by hydrolysis.[6]

Caption: Synthetic workflow for 2-tert-butylpyrimidin-5-ol.

Experimental Protocol: Synthesis of 2-tert-butyl-5-chloropyrimidine (Step 1)

-

Rationale: This step introduces a halogen at the 5-position, which is a good leaving group for the subsequent hydrolysis. Acetic acid is used as a solvent, and the reaction is performed at a moderately elevated temperature to ensure a reasonable reaction rate without excessive side product formation.[6]

-

Procedure:

-

To a solution of 2-tert-butylpyrimidine (1.0 eq) in glacial acetic acid, add sodium acetate (1.5 eq) as a buffer.

-

Heat the mixture to 55-65°C.

-

Bubble elemental chlorine gas (Cl₂) through the solution for 5-10 hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over ice water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-tert-butyl-5-chloropyrimidine.

-

Experimental Protocol: Synthesis of 2-tert-butylpyrimidin-5-ol (Step 2)

-

Rationale: Direct hydrolysis of the chloropyrimidine is facilitated by using a strong base (sodium methoxide) in a polar solvent (methanol) at high temperature in a sealed vessel. A catalytic amount of elemental sulfur is crucial to improve yield and purity.[6]

-

Procedure:

-

In a Parr bomb or a suitable sealed pressure vessel, combine 2-tert-butyl-5-chloropyrimidine (1.0 eq), sodium methoxide (2.0 eq), and elemental sulfur (0.05 eq).

-

Add anhydrous methanol to the vessel.

-

Seal the vessel and heat the mixture to 160-180°C for 12-18 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in water and acidify to pH ~5-6 with hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-tert-butylpyrimidin-5-ol.

-

Key Chemical Transformations for Library Development

The true power of 2-tert-butylpyrimidin-5-ol lies in the reactivity of its 5-hydroxyl group. This position is often solvent-exposed in kinase binding pockets, making it an ideal vector for SAR exploration.[3]

Caption: Key synthetic transformations of 2-tert-butylpyrimidin-5-ol.

Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)

-

Rationale: This is a classic and reliable method for forming ether linkages. A mild base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl, which then acts as a nucleophile to displace a halide or other leaving group on an alkyl or aryl electrophile.[7][8]

-

Procedure:

-

To a solution of 2-tert-butylpyrimidin-5-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the desired alkyl halide (R-X, 1.1 eq).

-

Stir the mixture at 60-80°C until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and pour into water.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to yield the 5-alkoxypyrimidine derivative.

-

Experimental Protocol: Suzuki Cross-Coupling via a Triflate Intermediate

-

Rationale: Converting the hydroxyl group to a triflate (trifluoromethanesulfonate) transforms it into an excellent leaving group for palladium-catalyzed cross-coupling reactions.[9] This two-step sequence allows for the introduction of aryl or heteroaryl groups, which are critical for exploring interactions with the protein target.[9][10]

-

Step A: Triflation

-

Dissolve 2-tert-butylpyrimidin-5-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0°C.

-

Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (Tf₂O, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the crude 2-tert-butylpyrimidin-5-yl triflate, which is often used in the next step without further purification.

-

-

Step B: Suzuki Coupling

-

To a degassed mixture of 1,4-dioxane and water, add the crude triflate (1.0 eq), the desired boronic acid or ester (1.2 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq).[9]

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq).

-

Heat the reaction mixture at 80-100°C under an inert atmosphere until completion.

-

Cool the reaction, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the 5-aryl-2-tert-butylpyrimidine product.

-

Application in Medicinal Chemistry: A Case Study in Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, with the two nitrogen atoms forming key hydrogen bonds with the protein backbone in the ATP binding site.[1][2] Derivatives of 2-tert-butylpyrimidin-5-ol are ideally suited for this application.

-

The Rationale in Action:

-

The 2-position substituent (tert-butyl) is directed towards a hydrophobic region of the kinase, often termed the "gatekeeper" pocket. The bulky nature of the tert-butyl group can enhance affinity and selectivity.

-

The 5-position, modified from the hydroxyl group, extends out towards the solvent-exposed region of the active site. This position is critical for tailoring properties like solubility, cell permeability, and for targeting unique sub-pockets to achieve selectivity across the kinome.

-

Caption: Inhibition of the MAPK/ERK signaling pathway.

In the hypothetical signaling pathway above, a kinase like MEK could be a target. An inhibitor designed from the 2-tert-butylpyrimidin-5-ol scaffold would bind to the ATP pocket of MEK. The core pyrimidine would interact with the hinge region, the tert-butyl group would occupy a hydrophobic pocket, and a substituent appended at the 5-position (e.g., an aryloxy group) would interact with other residues in the active site, thereby blocking the phosphorylation of ERK and halting the downstream signaling that leads to cell proliferation.

Conclusion

2-Tert-butylpyrimidin-5-ol is a highly strategic and versatile building block for modern drug discovery. Its pre-installed tert-butyl group offers intrinsic advantages in terms of metabolic stability and potential for high-affinity binding, while the synthetically tractable 5-hydroxyl group provides an ideal platform for rapid library synthesis and lead optimization. The robust synthetic routes to the core and its key derivatives, as outlined in this guide, empower medicinal chemists to efficiently explore chemical space around this privileged scaffold. As the demand for highly selective and potent therapeutics continues to grow, the intelligent application of well-designed building blocks like 2-tert-butylpyrimidin-5-ol will remain a critical component of successful drug discovery campaigns.

References

-

PubChem. (n.d.). 2-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024, January 12). 2,4,6-Tri-tert-butylpyrimidine. Retrieved from [Link]

-

Lima, P. C., et al. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health. Retrieved from [Link]

-

Marsini, M. A., et al. (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.

-

Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

-

Knapp, S., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. Retrieved from [Link]

-

ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Retrieved from [Link]

-

HETEROCYCLES. (1988). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Retrieved from [Link]

-

ResearchGate. (n.d.). A possible explanation for O-alkylation. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

Cheméo. (n.d.). 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][11]naphthyrin-5(6H)-one. Retrieved from [Link]

-

ACS Publications. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 2-(4-bromo-1,10-dioxo-1H-pyrimido[6,1-b]quinazolin-2(10H)-yl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and Its 4-Substituted Derivatives in Glycosylation and Other Reactions. Retrieved from [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Retrieved from [Link]

-

JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved from [Link]

-

PubMed. (n.d.). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Retrieved from [Link]

-

MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

Sources

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]

- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling [organic-chemistry.org]

- 11. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Lipophilicity and Solubility of 2-tert-Butyl Substituted Pyrimidines

This guide provides a comprehensive technical overview of the core physicochemical properties of lipophilicity and solubility as they pertain to 2-tert-butyl substituted pyrimidines. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental determination, and strategic implications of these parameters in medicinal chemistry.

Executive Summary: The Strategic Importance of the 2-tert-Butyl Pyrimidine Scaffold

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a wide array of pharmacologically active agents.[1][2] The strategic substitution of this heterocyclic system allows for the fine-tuning of molecular properties to optimize for drug-like characteristics. The introduction of a tert-butyl group at the 2-position of the pyrimidine ring imparts a unique set of steric and electronic features that significantly influence two critical determinants of a drug candidate's success: lipophilicity and solubility.

The bulky, non-polar nature of the tert-butyl group can be leveraged to enhance metabolic stability by sterically shielding adjacent functionalities from enzymatic degradation.[3] However, this same bulk profoundly impacts the molecule's interaction with solvent molecules, creating a delicate balance between desired lipophilicity for membrane permeability and sufficient aqueous solubility for absorption and distribution. Understanding and quantifying these effects is paramount for the rational design of 2-tert-butyl pyrimidine-based drug candidates.

Theoretical Framework: Unpacking the Influence of the tert-Butyl Group

The physicochemical character of a 2-tert-butyl substituted pyrimidine is governed by a confluence of steric hindrance, electronic effects, and the inherent properties of the pyrimidine core.

Lipophilicity (logP/logD): A Balancing Act

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter for predicting a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[4] For ionizable molecules like pyrimidines, the distribution coefficient (logD) at a specific pH is a more physiologically relevant descriptor.[4]

-

Inherent Lipophilicity of the tert-Butyl Group: The tert-butyl group is inherently lipophilic due to its four carbon atoms and the absence of polar functionality. Its introduction onto the pyrimidine ring is expected to significantly increase the overall logP of the parent molecule. This increased lipophilicity can be advantageous for crossing biological membranes.

-

Steric Shielding of Polar Functionality: The pyrimidine ring contains two nitrogen atoms which are capable of acting as hydrogen bond acceptors, contributing to aqueous solubility. The steric bulk of the 2-tert-butyl group can partially shield the N1 and N3 atoms from interacting with water molecules, a phenomenon known as "metabolic shielding".[3] This steric hindrance to hydration can further increase the molecule's apparent lipophilicity.

Aqueous Solubility: The Interplay of Crystal Packing and Solvation

Aqueous solubility is a critical factor for oral bioavailability, as a drug must be in solution to be absorbed from the gastrointestinal tract.[5] The solubility of a solid compound is dictated by two primary energy considerations: the energy required to break the crystal lattice and the energy released upon solvation of the molecule.

-

Crystal Lattice Energy: The introduction of the bulky and symmetrically-shaped tert-butyl group can influence how molecules pack in the solid state. While it can disrupt planar stacking that is common in aromatic systems, potentially lowering the melting point and increasing solubility, it can also introduce strong van der Waals interactions that stabilize the crystal lattice, thereby decreasing solubility.

-

Solvation Energy: As discussed above, the steric hindrance provided by the tert-butyl group can impede the favorable interactions between the polar nitrogen atoms of the pyrimidine ring and water molecules. This disruption of the solvation shell leads to a less favorable Gibbs free energy of solvation, which in turn reduces aqueous solubility.

Ionization (pKa) and its Impact

The pyrimidine ring is a weak base. The pKa of the parent pyrimidine is approximately 1.3. The introduction of substituents can modulate this basicity through electronic effects.[6] The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect. This would be expected to slightly increase the basicity (raise the pKa) of the pyrimidine ring.

The pKa is critical as it determines the ionization state of the molecule at a given pH. The protonated (cationic) form of the pyrimidine will be significantly more water-soluble than the neutral form. Therefore, understanding the pKa is essential for predicting the pH-dependent solubility and logD profiles.

Caption: Experimental workflow for physicochemical profiling.

Protocol: pKa Determination by Potentiometric Titration

This protocol details a precise method for determining the acid dissociation constant (pKa) of a 2-tert-butyl substituted pyrimidine. [7][8][9] Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

Automated titrator or manual titration setup with a magnetic stirrer.

-

Calibrated pH electrode.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

2-tert-butyl pyrimidine sample (high purity).

-

0.1 M Hydrochloric Acid (HCl), standardized.

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free.

-

0.15 M Potassium Chloride (KCl) solution for maintaining constant ionic strength.

-

Deionized water, purged with nitrogen to remove dissolved CO2.

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sufficient amount of the 2-tert-butyl pyrimidine to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution) in deionized water. Add KCl to a final concentration of 0.15 M.

-

Initial pH Adjustment: Place the sample solution in the titration vessel. If the compound is a base (as expected for a pyrimidine), adjust the initial pH to ~1.8-2.0 with 0.1 M HCl to ensure the compound is fully protonated.

-

Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point.

Self-Validation/Quality Control:

-

Run a blank titration (without the sample) to correct for the buffering capacity of the solvent.

-

Perform the titration in triplicate to ensure reproducibility.

-

The determined pKa of a known standard (e.g., imidazole) should be within ±0.1 pH units of the literature value.

Protocol: Lipophilicity (logD) Determination by the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (logD) at a specific pH. [10][11] Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer of a chosen pH. After reaching equilibrium, the concentration of the compound in each phase is determined, and the logD is calculated from the ratio of these concentrations.

Materials and Equipment:

-

n-Octanol (pre-saturated with the aqueous buffer).

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol.

-

Glass vials with PTFE-lined caps.

-

Mechanical shaker or rotator.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC-UV).

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the phases to separate completely.

-

Sample Addition: To a vial, add a known volume of the n-octanol phase (e.g., 2 mL) and an equal volume of the aqueous phase. Add the 2-tert-butyl pyrimidine (from a stock solution in a minimal amount of a suitable solvent, which is then evaporated) to a final concentration that is below its solubility limit in either phase.

-

Equilibration: Cap the vials tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase. Be cautious not to disturb the interface.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the logD using the following formula: logD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Self-Validation/Quality Control:

-

Ensure that the sum of the compound recovered from both phases is close to 100% of the initial amount added.

-

Run the experiment in triplicate.

-

Include a control compound with a known logD value to validate the experimental setup.

Protocol: Thermodynamic Aqueous Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium or thermodynamic solubility of a compound. [12][13][14] Principle: An excess amount of the solid compound is agitated in an aqueous buffer until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the filtered supernatant is then measured.

Materials and Equipment:

-

Solid 2-tert-butyl pyrimidine sample.

-

Aqueous buffer (e.g., pH 7.4).

-

Glass vials with PTFE-lined caps.

-

Thermomixer or orbital shaker.

-

Syringe filters (e.g., 0.22 µm PVDF).

-

Analytical instrumentation for quantification (e.g., HPLC-UV).

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 1 mg). The amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and agitate it in a thermomixer at a constant temperature (e.g., 25°C) and speed (e.g., 700 rpm) for 24-48 hours to ensure equilibrium is reached.

-

Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Self-Validation/Quality Control:

-

Visually confirm the presence of undissolved solid in the vial before filtration.

-

Perform the experiment in triplicate.

-

Analyze a sample at an intermediate time point (e.g., 24 hours) and at the final time point (e.g., 48 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Data Presentation and Interpretation

The quantitative data generated from the above protocols should be summarized in a clear and concise format to facilitate comparison and analysis.

Table 1: Physicochemical Properties of Exemplar 2-tert-Butyl Pyrimidines

| Compound ID | Structure | pKa | logD (pH 7.4) | Thermodynamic Solubility (µg/mL at pH 7.4) |

| Parent Pyrimidine | (Structure) | ~1.3 | - | >1000 |

| 2-tert-Butyl Pyrimidine | (Structure) | Predicted: >1.3 | Predicted: High | Predicted: Low |

| Derivative A | (Structure with polar group) | Value | Value | Value |

| Derivative B | (Structure with another non-polar group) | Value | Value | Value |

Note: Predicted values are based on theoretical principles and should be replaced with experimental data.

Interpretation: By systematically analyzing the data in Table 1, researchers can build a robust Structure-Property Relationship (SPR). For instance, comparing the 2-tert-butyl pyrimidine to the parent scaffold will quantify the impact of the tert-butyl group. Further comparisons between derivatives A and B will elucidate how additional substitutions modulate the core properties imparted by the 2-tert-butyl group. A high logD coupled with low aqueous solubility often signals a need for formulation strategies or structural modifications to improve the overall developability of the compound.

Conclusion

The 2-tert-butyl pyrimidine scaffold offers a compelling starting point for the design of novel therapeutics, particularly when metabolic stability is a key objective. However, the profound influence of the tert-butyl group on lipophilicity and solubility necessitates a rigorous and quantitative approach to physicochemical profiling. The theoretical principles and detailed experimental protocols provided in this guide equip researchers with the necessary tools to understand, measure, and rationally modulate these critical properties. By integrating this knowledge early in the drug discovery process, project teams can make more informed decisions, mitigate risks associated with poor ADMET properties, and ultimately increase the probability of developing successful drug candidates.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

- GlaxoWellcome. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Analytical Chemistry, 72(8).

-

OECD. (n.d.). Good Laboratory Practice and Compliance Monitoring. Retrieved from [Link]

- Lewis, D. F. V. (2007). Quantitative structure-activity relationships (QSARs) in inhibitors of various cytochromes P450: the importance of compound lipophilicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 1-13.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Gao, Z., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

- Lhiaubet-Vallet, V., et al. (2006). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Photochemical & Photobiological Sciences, 5(6), 570-573.

- International Journal of Novel Research and Development. (2021).

- Kinsella, S., et al. (2012). Solubility Determination of Chemicals by Nephelometry.

- Himstedt, A., et al. (2022). Can We Predict Clinical Pharmacokinetics of Highly Lipophilic Compounds by Integration of Machine Learning or In Vitro Data into Physiologically Based Models? A Feasibility Study Based on 12 Development Compounds. Molecular Pharmaceutics, 19(11), 4011-4026.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 941-949.

- Sharma, P., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Applied Pharmaceutical Science, 13(6), 001-020.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). Solubility and permeability assessment in drug discovery and development. Methods and Principles in Medicinal Chemistry, 33, 227-254.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on pKa. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. IJPSR, 14(3), 1000-1014.

-

ResearchGate. (2017). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ResearchGate. (2014). How can one determine log P and pKa for hydrophobic and neutral compounds?. Retrieved from [Link]

- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. EC Pharmacology and Toxicology, 3(4), 456-464.

- Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. International Journal of Current Science and Technology, 1(1), 1-15.

- MDPI. (2024).

- Pereira, R. W., & Ramabhadran, R. O. (2021). pK-Yay: A Black-Box Method Using Density Functional Theory and Implicit Solvation Models to Compute Aqueous pKa Values of Weak and Strong Acids. The Journal of Physical Chemistry A, 125(1), 65-73.

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 947-969.

- T'Ang, A., & Lien, E. J. (1981). Quantitative structure activity relationships (QSAR) of lipophilic acids and related compounds on bacterial and mammalian cells. Journal of Clinical and Hospital Pharmacy, 6(4), 245-249.

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

- Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 46(4), 1029-1038.

- AstraZeneca. (2018). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning.

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

- ResearchGate. (2025). Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. Organic Letters, 27(24).

-

Lindahl, E. (2021, February 25). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs [Video]. YouTube. [Link]

- OECD. (1998). OECD Series on Principles of Good Laboratory Practice and Compliance Monitoring, Number 1: OECD Principles on Good Laboratory Practice (as revised in 1997). OECD Publishing.

- SciSpace. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica B, 33, 721-728.

Sources

- 1. researchtrend.net [researchtrend.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantitative structure-activity relationships (QSARs) in inhibitors of various cytochromes P450: the importance of compound lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

An In-Depth Technical Guide to the In Silico Screening of 2-Tert-butylpyrimidin-5-ol Derivatives for Novel Kinase Inhibitors

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its inherent ability to mimic the purine bases of ATP allows for effective targeting of the ATP-binding sites of kinases, a class of enzymes frequently dysregulated in cancer. This guide provides a comprehensive, in-depth technical walkthrough of a rational, in silico screening workflow designed to identify and characterize novel 2-tert-butylpyrimidin-5-ol derivatives as potential inhibitors of Aurora A kinase, a key regulator of mitotic progression and a validated cancer target. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for a complete computational drug discovery cascade.

Introduction: The Rationale for Targeting Aurora A Kinase with Pyrimidine Derivatives

The pyrimidine core is a privileged scaffold in the development of kinase inhibitors.[1] Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitor binding.[2] Numerous pyrimidine-containing molecules have been successfully developed as anticancer agents, with 22 such entities having received FDA approval.[3]

Aurora A kinase (AURKA) is a serine/threonine kinase that plays a critical role in the regulation of mitosis.[3] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[4] As a key driver of cell division, AURKA represents a compelling target for anticancer drug discovery.[3] Given the proven success of pyrimidine scaffolds in inhibiting kinases, we hypothesize that novel derivatives of 2-tert-butylpyrimidin-5-ol can be designed to effectively target the ATP-binding site of AURKA. The tert-butyl group offers a bulky, lipophilic moiety that can be exploited to achieve selectivity and potency, while the hydroxyl group on the pyrimidine ring provides a potential point for derivatization to optimize pharmacokinetic properties.

This guide will delineate a complete in silico workflow to explore this hypothesis, starting from the preparation of a virtual library of 2-tert-butylpyrimidin-5-ol derivatives and culminating in the identification of lead candidates with promising efficacy and drug-like properties.

The In Silico Screening Workflow: A Multi-Step Approach to Lead Discovery

Our computational strategy is a hierarchical filtering process designed to efficiently screen a large virtual library of compounds and identify a small subset of high-potential candidates for further experimental validation. This workflow is designed to be a self-validating system, where each step progressively refines the selection criteria, increasing the probability of success in subsequent, more computationally intensive stages.

Caption: A multi-phase in silico workflow for the discovery of novel kinase inhibitors.

Phase 1: Foundational Steps - Library and Target Preparation

Virtual Library Generation of 2-Tert-butylpyrimidin-5-ol Derivatives

The initial step in our screening campaign is the creation of a diverse virtual library of molecules based on the 2-tert-butylpyrimidin-5-ol scaffold. The rationale here is to explore a wide chemical space around the core structure to identify derivatives with optimal binding characteristics.

Protocol 1: Virtual Library Generation

-

Core Scaffold Definition: Define the 2-tert-butylpyrimidin-5-ol core structure using a chemical drawing tool such as MarvinSketch or ChemDraw. The structure can be represented by the SMILES string: CC(C)(C)c1ncc(O)cn1.[2]

-

Derivatization Strategy: Identify suitable points for chemical modification. For this scaffold, the hydroxyl group at position 5 and available positions on the pyrimidine ring are primary candidates for derivatization.

-

Fragment Library Selection: Utilize commercially available fragment libraries (e.g., from Enamine or ChemDiv) or publicly accessible databases like ZINC to select a diverse set of chemical moieties for substitution. These fragments should encompass a range of physicochemical properties (e.g., size, polarity, hydrogen bonding potential).

-

Combinatorial Library Enumeration: Employ computational tools like RDKit or Schrödinger's LigPrep to systematically combine the core scaffold with the selected fragments, generating a virtual library of several thousand to millions of derivatives.

-

Ligand Preparation: For each generated molecule, perform the following steps:

-

Generate 3D coordinates.

-

Assign correct bond orders and atom types.

-

Add hydrogen atoms.

-

Generate possible ionization states at a physiological pH (e.g., 7.4 ± 1.0).

-

Perform energy minimization using a suitable force field (e.g., OPLS3e or MMFF94) to obtain low-energy conformers.

-

Target Selection and Preparation: Aurora A Kinase

The selection of a high-quality, biologically relevant protein structure is paramount for the success of a structure-based drug design campaign.

Rationale for Target Selection:

-

Therapeutic Relevance: Aurora A kinase is a well-validated target in oncology.[4]

-

Structural Information: Multiple crystal structures of Aurora A in complex with pyrimidine-based inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based design.[5]

-

Precedent: The pyrimidine scaffold has been successfully utilized to develop potent Aurora A kinase inhibitors.[3]

Protocol 2: Target Protein Preparation

-

PDB Structure Retrieval: Download the crystal structure of human Aurora A kinase in complex with a pyrimidine-based inhibitor. For this guide, we will use PDB ID: 3UO6 .[5] This structure provides a relevant "DFG-out" conformation of the kinase, which can be exploited for inhibitor design.[4]

-

Protein Preparation using Schrödinger's Protein Preparation Wizard (or equivalent):

-

Import the PDB structure (3UO6).

-

Pre-processing:

-

Remove all water molecules that are not involved in critical interactions with the ligand or protein.

-

Delete any alternate conformations, retaining only the highest occupancy conformer.

-

Add hydrogen atoms, considering the appropriate protonation states of ionizable residues at a pH of 7.4.

-

-

H-bond Assignment: Optimize the hydrogen-bond network by flipping terminal amide groups of asparagine and glutamine and the orientation of histidine side chains.

-